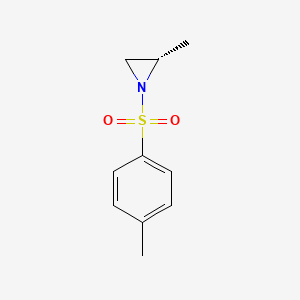

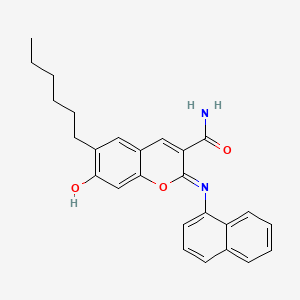

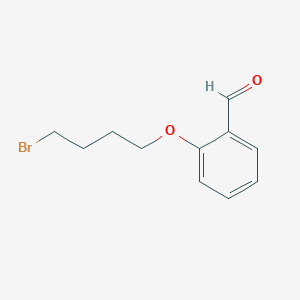

![molecular formula C15H18N2O4 B2544306 Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate CAS No. 251310-52-8](/img/structure/B2544306.png)

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethyl Acetate Production and Process Intensification Techniques

Ethyl acetate, a solvent widely used in paints, coatings, resins, inks, fragrances, and flavors, undergoes production through various process intensification techniques. These methods offer advantages over traditional processes by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic effectiveness through reduced capital investment. Techniques such as Reactive Distillation, Pervaporation Assisted Reactive Distillation, and Microwave Reactive Distillation have been highlighted for their efficiency in enhancing ethyl acetate purity and production rate while minimizing energy consumption and total annual costs (Patil & Gnanasundaram, 2020).

Ethyl Acetate as a Liquid Organic Hydrogen Carrier (LOHC)

Bioethanol can be used as a hydrogen carrier through a chemical cycle involving ethyl acetate, which results in the production of pure hydrogen as a by-product. This process allows for the storage of hydrogen in a green and energy-efficient manner, utilizing bioethanol and ethyl acetate as renewable resources and environmentally benign products. The cycle, which includes ethanol dehydrogenation to ethyl acetate and its subsequent hydrogenation back to ethanol, presents a promising approach for the storage and transportation of hydrogen (Santacesaria et al., 2023).

Environmental and Toxicological Considerations of Ethyl Acetate and Related Compounds

The environmental fate and aquatic effects of related oxo-process chemicals, including butyl acetate and 2-ethylhexanol, indicate that these compounds are readily biodegradable, have short atmospheric photo-oxidation half-lives, and generally pose a low concern to aquatic life. These findings suggest that inadvertent environmental releases of such compounds would result in rapid biodegradation in soil and water, with remaining residues posing negligible threats to aquatic ecosystems (Staples, 2001).

Safety and Hazards

While specific safety data for “Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate” is not available, related compounds like “Ethyl acetate” and “4-Nitrophenyl acetate” have safety data sheets available. For instance, “Ethyl acetate” is known to be highly flammable and can cause serious eye irritation . “4-Nitrophenyl acetate” is an oxidizing solid that can cause serious eye damage and may cause an allergic skin reaction .

Properties

IUPAC Name |

ethyl 2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-15(18)11-12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPOEUWKAVXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

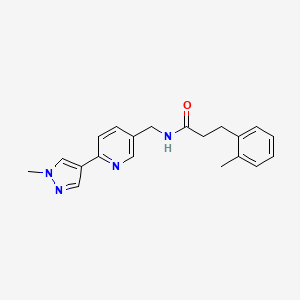

![7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2544225.png)

![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)

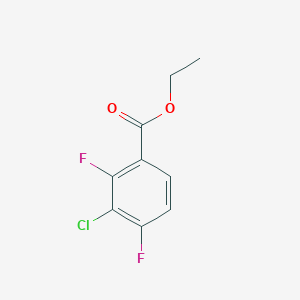

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)